calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate
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Overview
Description
Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate is a synthetic compound known for its significant role in medicinal chemistry. This compound is a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The unique structure of this compound, featuring a quinoline ring and a cyclopropyl group, contributes to its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate involves several key steps:
Starting Material: The synthesis begins with readily available 4-bromoquinoline.
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H Alkylation: This reaction introduces the quinoline moiety through a radical-mediated alkylation process.
Oxidation Heck Coupling: The final step involves the formation of the heptenoate moiety through an oxidation Heck coupling reaction.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process emphasizes eco-friendly reaction conditions, high stepwise efficiency, and scalability. The use of mechanochemical methods, such as ball milling, enhances the sustainability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the heptenoate moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include modified quinoline derivatives, reduced heptenoate compounds, and substituted quinoline analogs.
Scientific Research Applications
Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a key intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate involves its interaction with specific molecular targets and pathways. The compound inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol production. This inhibition leads to a decrease in cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A direct derivative of the compound, used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with a different quinoline ring substitution pattern.
Uniqueness
Calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate is unique due to its specific quinoline ring substitution and the presence of a cyclopropyl group. These structural features contribute to its high potency and selectivity as an HMG-CoA reductase inhibitor .
Properties
Molecular Formula |
C50H46CaF2N2O8 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/t2*18-,19-;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-ZGSPBYFDSA-L |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=C[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=C[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
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